2-Bromo-6-mesitylpyridine
Overview
Description
2-Bromo-6-mesitylpyridine is an organic compound with the molecular formula C14H14BrN. It is a derivative of pyridine, where the bromine atom is substituted at the 2-position and a mesityl group (2,4,6-trimethylphenyl) is attached at the 6-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-mesitylpyridine typically involves the bromination of 6-mesitylpyridine. One common method is the reaction of 6-mesitylpyridine with bromine in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-mesitylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-6-mesitylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: It serves as a precursor for bioactive compounds and probes for studying biological systems.
Medicine: It is involved in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-mesitylpyridine largely depends on its application. In Suzuki-Miyaura coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophilic boronic acid derivative. The reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of a mesityl group.
2-Bromo-6-methoxypyridine: Contains a methoxy group at the 6-position.
Uniqueness: 2-Bromo-6-mesitylpyridine is unique due to the presence of the bulky mesityl group, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of sterically demanding molecules and in applications requiring specific spatial configurations .
Properties
IUPAC Name |
2-bromo-6-(2,4,6-trimethylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c1-9-7-10(2)14(11(3)8-9)12-5-4-6-13(15)16-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKRRXNPAIMTQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90833208 | |
Record name | 2-Bromo-6-(2,4,6-trimethylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90833208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868372-36-5 | |
Record name | 2-Bromo-6-(2,4,6-trimethylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90833208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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